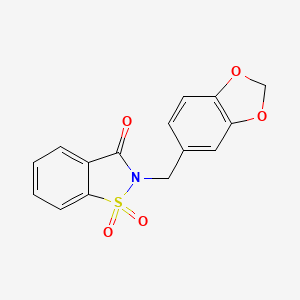
2-(1,3-benzodioxol-5-ylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-(1,3-benzodioxol-5-ylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as methylene blue, is a synthetic compound with a long history of use in medicine and research. It is a versatile dye that has been used for a wide range of applications, including as a stain for biological specimens, a treatment for methemoglobinemia, and a potential therapy for neurodegenerative diseases. In
Mechanism of Action
The exact mechanism of action of methylene blue is not fully understood, but it is thought to act by increasing the production of ATP and reducing oxidative stress. It may also inhibit the aggregation of beta-amyloid and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, methylene blue has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects. It can cross the blood-brain barrier and has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in the brain and other tissues. Additionally, methylene blue has been shown to have antibacterial and antifungal properties, and may also have anticancer effects.
Advantages and Limitations for Lab Experiments
Methylene blue is a versatile dye that can be used for a wide range of applications in biological research. It is relatively inexpensive and easy to obtain, and can be used in both in vitro and in vivo experiments. However, it is important to note that methylene blue can interfere with certain assays and may have off-target effects, so it is important to carefully consider its use in experimental design.
Future Directions
There are many potential future directions for research on methylene blue. One area of interest is its potential as a therapy for neurodegenerative diseases, particularly Alzheimer's disease. Additionally, methylene blue may have applications in the treatment of other diseases, such as cancer and infectious diseases. Further research is also needed to fully understand the mechanism of action of methylene blue and its potential side effects. Overall, methylene blue is a promising compound with many potential applications in medicine and research.
Scientific Research Applications
Methylene blue has been extensively studied for its potential therapeutic properties in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, and may also improve mitochondrial function and enhance cognitive performance. Additionally, methylene blue has been used as a stain in biological research, particularly in histology and microbiology.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-15-11-3-1-2-4-14(11)22(18,19)16(15)8-10-5-6-12-13(7-10)21-9-20-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGOPTPLVWVBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)
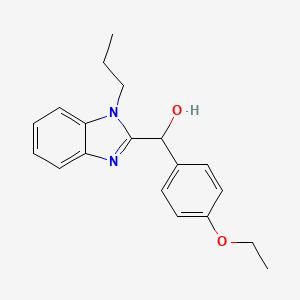
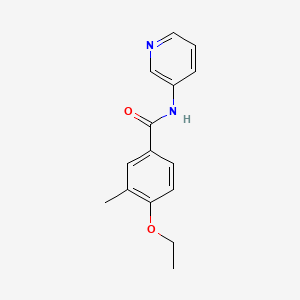
![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)

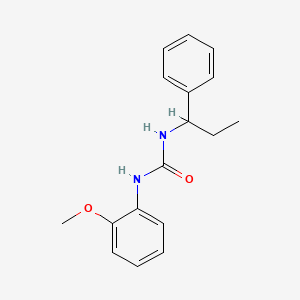
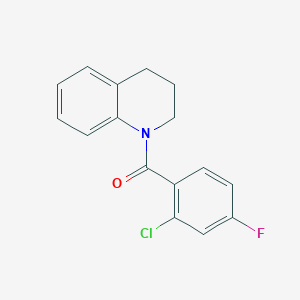
![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)
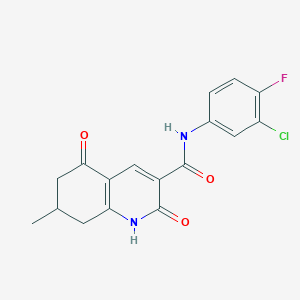
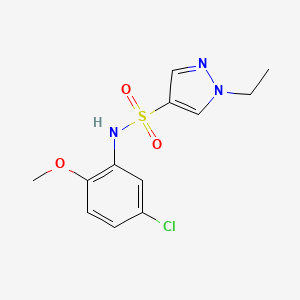
![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485938.png)